Product packaging for Pyrazinocarbazole(Cat. No.:)

Pyrazinocarbazole

Cat. No.: B4558301
M. Wt: 219.24 g/mol
InChI Key: NSZFLMNSYSRWSJ-UHFFFAOYSA-N
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Description

Pyrazinocarbazole refers to a class of polycyclic N-heterocyclic compounds that combine carbazole and pyrazine rings into a fused aromatic system. These structures are of significant interest in medicinal chemistry and chemical biology due to their potential to interact with various biological targets. Researchers value these compounds as privileged scaffolds for probing protein-protein interactions and developing novel therapeutic agents . The precise mechanism of action for the core this compound structure is undefined and is highly dependent on the specific substitution pattern on the ring system. Various derivatives have been synthesized and documented in chemical databases, such as 7-Ethyl-7H-pyrrolo(2',1':6,1)pyrazino(2,3-c)carbazole (CID 341783) and 6H-pyrazino[2,3-b]carbazole (CID 21188989) . The biological activity of related N-heterocyclic compounds, such as pyrazoles, includes antibacterial, anticancer, and antifungal properties, which are often explored through high-throughput screening and molecular docking studies . Furthermore, the pyrazine moiety is a key structural component in other biologically active contexts, such as the antituberculosis drug Pyrazinamide, highlighting the relevance of this heterocycle in drug discovery . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety testing and handling this compound in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3 B4558301 Pyrazinocarbazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11H-pyrazino[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-4-11-9(3-1)10-5-6-12-14(13(10)17-11)16-8-7-15-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFLMNSYSRWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazinocarbazole Core and Derivatives

Strategies for Pyrazinocarbazole Core Synthesis

The construction of the fundamental this compound scaffold can be achieved through several key synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the this compound core. mdpi.comsciprofiles.com Palladium- and copper-based catalysts are frequently employed to facilitate these transformations. mdpi.comsciprofiles.com For instance, palladium-catalyzed coupling reactions of halogenated quinoxalines or pyridopyrazines with arylboronic acids or anilines can be a key step in the synthesis of pyrazino-fused carbazoles. researchgate.net These reactions often proceed through a sequence of intermolecular C-N bond formation followed by an intramolecular C-C bond formation to yield the final tetracyclic system. researchgate.net The use of specific ligands can influence the efficiency and selectivity of these coupling reactions. mdpi.commdpi.comfrontiersin.orgresearchgate.net

A notable application involves the synthesis of pyrazino[2,3-a]carbazole and its isomers by coupling 5-iodo-2,3-diphenylquinoxaline with appropriate anilines, followed by a palladium-catalyzed intramolecular cyclization. researchgate.net Similarly, 8-iodopyrido[2,3-b]pyrazine can be subjected to palladium-catalyzed couplings to construct pyrazino-fused carbolines. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in this compound Synthesis

CatalystReactantsProductReference
Palladium(II) acetate5-Iodo-2,3-diphenylquinoxaline, AnilinesPyrazino[2,3-a]carbazole derivatives researchgate.net
Copper catalystsAromatic iodides, AnilinesDi- or triarylamines (precursors to cyclization) mdpi.comsciprofiles.com
Palladium catalysts8-Iodopyrido[2,3-b]pyrazine, Arylboronic acidsPyrazino-fused carbolines researchgate.net

Deprotometallation-Iodolysis Sequences

Deprotometallation-iodolysis sequences provide a regioselective method for introducing iodine atoms onto aromatic and heteroaromatic rings, which can then serve as handles for subsequent cross-coupling reactions. mdpi.comsciprofiles.com This strategy is particularly useful for functionalizing substrates that are sensitive to nucleophilic attack. mdpi.comresearchgate.net Hindered lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often in combination with a metal trap like zinc chloride, are used to deprotonate the substrate at a specific position. mdpi.comresearchgate.netresearchgate.net The resulting organometallic intermediate is then quenched with iodine to afford the corresponding iodide. mdpi.comresearchgate.net

This method has been successfully applied to the synthesis of precursors for pyrazinocarbazoles. For example, 2,3-diphenylquinoxaline (B159395) and pyrido[2,3-b]pyrazine (B189457) have been selectively iodinated using this approach. mdpi.comresearchgate.net The resulting iodo-derivatives are then poised for transition metal-catalyzed cyclization to form the this compound skeleton. mdpi.comsciprofiles.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for forming the final ring of the this compound system. This can involve various reaction types, including the cyclization of indole (B1671886) acetamides and the formation and subsequent reduction of a lactam.

Indole Acetamide (B32628) Cyclization: The intramolecular cyclization of an indole acetamide derivative can lead to the formation of a lactam ring, which is a common intermediate in the synthesis of certain this compound analogues. newdrugapprovals.org This type of cyclization can be promoted under various conditions, sometimes occurring as an unexpected outcome of other reactions like photocyclization. newdrugapprovals.org Research has also focused on developing cascade reactions involving the cyclization of indole acetamides to construct complex heterocyclic systems like indolyl pyrroloindolines. rsc.org

Lactam Formation and Reduction: A multi-step approach involving the formation of a lactam followed by its reduction offers a versatile route to the piperazine (B1678402) ring found in many this compound derivatives. newdrugapprovals.org This process typically involves:

N-acylation of a suitable amine precursor.

Intramolecular cyclization to form the lactam ring. newdrugapprovals.orgrug.nl

Reduction of the lactam to the corresponding piperazine. newdrugapprovals.orgrsc.org

This methodology has been utilized in the synthesis of pirlindole (B1663011), a tetracyclic antidepressant with a this compound core. newdrugapprovals.org The reduction of the lactam can be achieved using various reducing agents, with the choice of reagent depending on the specific substrate and desired outcome. newdrugapprovals.orgrsc.org

Other Heteroannulation and Ring Formation Protocols

A variety of other heteroannulation and ring-forming reactions have been explored for the synthesis of the this compound core. researchgate.net These methods often involve the construction of one of the heterocyclic rings onto a pre-existing carbazole (B46965) or indole framework. For instance, copper-catalyzed tandem reactions have been developed for the synthesis of quinazoline (B50416) derivatives, which are structurally related to the pyrazine (B50134) portion of pyrazinocarbazoles. researchgate.net

Friedel-Crafts-type intramolecular cyclizations are another important tool. researchgate.net For example, the cyclization of appropriately substituted guanidines can lead to the formation of quinazoline rings, demonstrating a pathway that could be adapted for this compound synthesis. researchgate.net Additionally, novel cascade reactions, such as the TEA-mediated arylation/cyclization of indole acetamides with 3-substituted indoles, offer efficient routes to complex indolyl-containing structures. rsc.org

Functionalization and Derivatization Approaches

Once the this compound core is assembled, further functionalization is often necessary to modulate the compound's biological activity and physicochemical properties.

Introduction of Diverse Side Chains and Substituents

The introduction of various side chains and substituents onto the this compound scaffold is a key strategy for developing new derivatives with improved therapeutic potential. ontosight.aiontosight.ai These modifications can be introduced at various positions on the tetracyclic ring system.

Common functionalization strategies include:

N-Alkylation and N-Acylation: The nitrogen atoms within the pyrazine ring are common sites for modification. Alkyl or acyl groups can be introduced to alter the compound's lipophilicity and hydrogen bonding capacity. For example, a diethylaminoethyl side chain has been incorporated into a 1H-Pyrazino(3,2,1-jk)carbazol-2(3H)-one derivative. ontosight.ai

Substitution on the Carbazole Moiety: The aromatic rings of the carbazole portion can be functionalized through electrophilic aromatic substitution or by using pre-functionalized starting materials.

Modification of Existing Functional Groups: Existing functional groups on the this compound core, such as esters or ketones, can be transformed into other functionalities. ontosight.ai For example, an acetic acid side chain can be esterified to a methyl ester. ontosight.ai

The choice of synthetic method for introducing these side chains depends on the nature of the desired substituent and the reactivity of the this compound core. researchgate.netnewdrugapprovals.orgrsc.orgmdpi.com

Table 2: Examples of Functionalized this compound Derivatives

Core StructureSide Chain/SubstituentReference
3H-Pyrazino(3,2,1-jk)carbazole-3-acetic acid, methyl ester; -2-oxo ontosight.ai
1H-Pyrazino(3,2,1-jk)carbazol-2(3H)-one-3-(2-(diethylamino)ethyl)- ontosight.ai
Pyrazinocarbazolone(S)-8-methyl-3-((S)-1-phenylethyl)- newdrugapprovals.org

Modification of Ring Systems (e.g., D-ring modification in olivacine (B1677268) analogues)

The modification of the this compound ring system, particularly the D-ring in olivacine analogues, is a crucial strategy for enhancing biological activity and improving the therapeutic index of these compounds. nih.gov Olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) and its isomer ellipticine (B1684216) are natural alkaloids known for their antitumor properties, which are primarily attributed to DNA intercalation and inhibition of topoisomerase II. nih.govmdpi.com However, to overcome certain limitations and enhance efficacy, researchers have focused on introducing various substituents at different positions of the pyridocarbazole system. nih.gov

Key positions for modification that have shown a significant impact on pharmacological activity include C-1, N-2, C-9, and C-11. nih.gov For instance, hydroxylation at the C-9 position of ellipticine and olivacine derivatives has been explored. nih.gov Furthermore, modifications at the 1-position of the 6H-pyrido[4,3-b]carbazole scaffold with alkylamino moieties have been investigated to improve properties such as hydrophilicity. mdpi.com

A notable example of a highly potent olivacine analogue is S16020, which features a (2-(dimethylamino)ethyl)carbamoyl moiety at the C-1 position and a methyl group at the N-6 position. nih.gov The N-6 methylation is particularly important as it prevents the oxidation of the 9-hydroxy group to a quinoid system, which is associated with toxicity. nih.gov

Studies have shown that certain new olivacine derivatives with modifications at the 1 and 9-positions exhibit a broader spectrum of antitumor activity and greater potency compared to ellipticine derivatives and the commonly used anticancer drug doxorubicin. nih.govmdpi.com These modifications often involve the introduction of a methoxy (B1213986) or hydroxy group at the 9-position, while the 1-position can be substituted with groups like a methyl hydroxy or various alkylamino moieties. mdpi.com

Table 1: Examples of D-Ring Modified Olivacine Analogues and Their Substitutions

Compound Name/SeriesPosition 1 SubstitutionPosition 6 SubstitutionPosition 9 SubstitutionReference
S16020(2-(dimethylamino)ethyl)carbamoylMethylHydroxy nih.gov
Compound 1 (in study)Methyl hydroxyMethylMethoxy mdpi.com
Compounds 2 & 3 (in study)Alkylamino moietiesMethylMethoxy mdpi.com
Compound 4 (in study)Alkylamino moietiesMethylHydroxy mdpi.com

Stereoselective Synthesis and Resolution of Enantiomers

The stereochemistry of this compound derivatives can significantly influence their biological activity. Therefore, stereoselective synthesis and the resolution of enantiomers are critical aspects of their development. acgpubs.org Asymmetric synthesis aims to produce a specific stereoisomer preferentially, which is crucial as different enantiomers of a chiral molecule can have vastly different biological effects. chemistrydocs.comnih.gov

One common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. chemistrydocs.com This can be achieved by converting the racemate into a mixture of diastereomers by reacting it with a chiral resolving agent. chemistrydocs.com These diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography. chemistrydocs.com

Another powerful method is asymmetric synthesis, where a chiral catalyst or auxiliary is used to guide the reaction towards the formation of a single enantiomer. chemistrydocs.comnih.gov For instance, chiral hydride reagents can be used for the enantioselective reduction of ketones. chemistrydocs.com The use of a chiral catalyst is particularly efficient as a small amount of the catalyst can produce a large quantity of the desired enantiomer. chemistrydocs.com

Dynamic kinetic resolution (DKR) is an advanced technique that can theoretically yield 100% of the desired enantiomer. chemistrydocs.com In DKR, the kinetic resolution is coupled with the in-situ racemization of the starting material. chemistrydocs.com This has been successfully applied to the synthesis of chiral molecules, for example, in the DKR of alcohols co-catalyzed by metal catalysts (like Ru or Fe) and lipases. mdpi.com

In the context of complex molecules like catenanes, which can exhibit topological chirality, an auxiliary approach has been developed. nih.gov This involves incorporating a covalent stereogenic center into one of the rings, leading to the formation of diastereomeric interlocked products that can be separated using standard chromatography. nih.gov Subsequent removal of the chiral auxiliary yields the separated enantiomers of the topologically chiral molecule. nih.gov

Multicomponent Reaction Strategies for Pyrazinocarbazoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. nih.govmdpi.com This approach offers significant advantages, including reduced reaction time, lower costs, and adherence to the principles of green chemistry by minimizing waste and solvent use. nih.govacsgcipr.org MCRs are particularly valuable in drug discovery for rapidly generating molecular diversity. mdpi.com

Several classic MCRs, such as the Ugi and Passerini reactions, are based on the unique reactivity of isocyanides. mdpi.comorganic-chemistry.org The Passerini reaction involves an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxyamide. mdpi.com The Ugi reaction is a four-component reaction, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org These reactions are powerful tools for creating peptide-like structures. organic-chemistry.org

While direct examples of MCRs for the synthesis of the this compound core are not extensively detailed in the provided search results, the principles of MCRs can be applied to the synthesis of related heterocyclic systems like pyrazoles and pyrimidines. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is an MCR that combines an aldehyde, ammonia, and two equivalents of a β-ketoester. mdpi.com

The development of novel MCRs is an active area of research. For example, an electrochemical MCR has been developed for the synthesis of 4-selanylpyrazoles. nih.gov Another example is a TfOH-catalyzed three-component reaction of an aldehyde, ketone, and nitrile to produce β-acylamino ketones. organic-chemistry.org

The application of MCRs to build complex heterocyclic scaffolds is a promising strategy. For the synthesis of this compound derivatives, one could envision a multicomponent strategy that brings together precursors for the pyrazine and carbazole ring systems in a single step. This approach would be highly convergent and atom-economical, aligning with the goals of modern synthetic chemistry. acsgcipr.org The synthesis of pyranopyrazole derivatives comprising a benzoxazole (B165842) moiety has been achieved using a green MCR approach, highlighting the potential of this strategy for constructing fused heterocyclic systems. nih.gov

Table 2: Overview of Key Multicomponent Reactions

Reaction NameTypical ReactantsTypical ProductKey Features
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-AcyloxycarboxamideThree-component, atom-economical
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-AcylaminoamideFour-component, creates peptide-like structures
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneSynthesis of heterocyclic compounds
Hantzsch Dihydropyridine SynthesisAldehyde, Ammonia, 2x β-KetoesterDihydropyridineForms a six-membered heterocyclic ring

Structure Activity Relationship Sar Studies of Pyrazinocarbazole Derivatives

Fundamental Principles of SAR in Pyrazinocarbazoles

The biological activity of chemical compounds is intrinsically linked to their molecular structure. mdpi.com By systematically altering parts of a molecule, such as replacing substituents or modifying the core ring system, researchers can deduce which features are essential for its pharmacological effects. mdpi.com This principle is the foundation of SAR studies.

In the context of pyrazinocarbazole derivatives, the fundamental principles of SAR revolve around several key structural elements:

The Tetracyclic Core: The planar, fused four-ring system is a critical feature, particularly for derivatives designed as anticancer agents. This planarity allows the molecule to intercalate between the base pairs of DNA, disrupting its replication and transcription processes, which is a common mechanism for cytotoxic compounds related to the olivacine (B1677268) and ellipticine (B1684216) alkaloid families. mdpi.comnih.gov

Pharmacophore for MAO Inhibition: For this compound derivatives acting as MAO inhibitors, a different set of structural features is crucial. Modeling studies have identified a common pharmacophore that includes a phenolic ring and a neighboring atom capable of accepting a negative charge (like nitrogen or oxygen). msu.ru This arrangement is considered a prerequisite for effective MAO-A inhibitory activity. msu.ru

Substituent Effects: The introduction of various functional groups at different positions on the this compound scaffold significantly modulates activity. These substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to the target, membrane permeability, and metabolic stability. researchgate.net For instance, the presence of a trifluoromethyl (CF3) group on an attached phenyl ring has been shown to result in potent compounds in related pyrazole (B372694) structures. researchgate.net

The overarching goal of SAR is to build a comprehensive model that connects these structural attributes to a measurable biological outcome, guiding the design of new analogues with improved potency and selectivity. nih.gov

Influence of Substituent Position and Nature on Biological Activity

The specific location and chemical nature of substituents on the this compound framework have a profound impact on biological activity. Research on related pyridocarbazole systems, which share a similar core, has shown that substitutions at positions corresponding to C-9 and C-11 are particularly significant for pharmacological activity. mdpi.com

Key findings on the influence of substituents include:

Position of Aminoalkyl Substituents: In a series of olivacine analogues, which include pyrazinocarbazoles, the position of an aminoalkyl substituent was found to have a dramatic effect on both cytotoxic and antitumoral profiles. nih.gov

Nature of Substituents: The presence of electron-withdrawing groups can enhance biological activity. mdpi.com In studies of other heterocyclic compounds, electron-withdrawing substituents at specific positions were found to enhance the desired photosensitizing capabilities. rsc.orgcsic.es Conversely, the introduction of a hydroxyl group at the C-9 position of olivacine significantly increases its antitumor activity. mdpi.com

Steric and Electronic Factors: The comparison between different halogen substitutions, such as 3,5-dichloro versus 3,5-dibromo derivatives in one study, indicated that both electronic effects and steric hindrance play complex roles in inhibitor effectiveness. mdpi.com The position of substituents (ortho, meta, para) can lead to significant differences in activity, suggesting that a precise fit within the target's binding site is crucial. mdpi.comnih.gov

The following table summarizes SAR findings for selected this compound and related derivatives, illustrating the impact of substituent changes on cytotoxicity.

Compound/DerivativeCore StructureKey Substituent(s)Observed Biological ActivitySource(s)
Derivative 15 This compoundSpecific aminoalkyl side chainSimilar cytotoxicity to parent compound S16020 mdpi.com
Derivative 16 This compoundDifferent aminoalkyl side chainWeak cytotoxicity against tumor cells mdpi.com
9-hydroxyolivacine PyridocarbazoleHydroxyl group at C-9Increased antitumor activity (IC50 = 0.06 µM) mdpi.com

This table is for illustrative purposes, based on findings described in the cited literature.

Impact of Ring System Modifications and Heteroatom Count on Activity

Studies comparing pyrazinocarbazoles with other D-ring modified olivacine analogues have revealed significant differences in activity:

This compound vs. Pyrimidocarbazole: The replacement of the pyrazine (B50134) D-ring with a pyrimidine (B1678525) ring can alter the biological profile. One study found that a specific pyrimidocarbazole derivative exhibited a cytotoxic profile similar to the parent pyridocarbazole compound (S 16020-2), whereas the corresponding this compound analogue was devoid of substantial cytotoxic and antitumoral activity. nih.gov

Impact of Nitrogen Atom Count: The number of nitrogen atoms in the D-ring is a crucial determinant of cytotoxicity. mdpi.comnih.gov For example, imidazocarbazoles (containing a five-membered imidazole (B134444) D-ring) showed a loss of in vivo antitumoral effects against L1210 and P388 leukemia models, although one derivative retained activity against B16 melanoma. nih.gov This highlights that not just the presence, but also the specific arrangement and number of heteroatoms, fine-tune the spectrum of activity.

The table below details how modifications to the D-ring and heteroatom count affect the antitumoral properties of olivacine-related compounds.

Compound TypeD-Ring StructureKey Structural FeatureImpact on Antitumoral ActivitySource(s)
Pyridocarbazole (S 16020-2) PyridineParent compoundActive against L1210, P388, B16 nih.gov
This compound PyrazineTwo nitrogen atoms in D-ringDevoid of substantial cytotoxic/antitumoral activity nih.gov
Pyrimidocarbazole PyrimidineTwo nitrogen atoms in D-ringSimilar profile to parent compound nih.gov
Imidazocarbazole (Derivative 4) ImidazoleTwo nitrogen atoms in 5-membered D-ringLoss of L1210/P388 activity; active on B16 nih.gov
Imidazocarbazole (Derivative 5) ImidazoleIsomer of Derivative 4Loss of L1210/P388 activity nih.gov

This table is for illustrative purposes, based on findings described in the cited literature.

Conformational Analysis and Stereochemical Impact on Biological Interactions

For this compound derivatives with non-planar, saturated ring portions, such as the antidepressant pirlindole (B1663011) (8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole), the three-dimensional arrangement of atoms (stereochemistry) and the molecule's spatial conformations are critical determinants of biological activity.

Conformational Preferences: The partially hydrogenated pyrazine ring in pirlindole adopts chair-like conformations, similar to cyclohexane. spcmc.ac.in In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sapub.org The equatorial conformation is generally more stable because it minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions. sapub.org This principle applies to this compound derivatives, where the spatial arrangement of substituents is dictated by these conformational energies.

Critical Role of Stereochemistry: The presence of chiral centers in these molecules means that different stereoisomers (enantiomers or diastereomers) can exist. These isomers can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral and will interact preferentially with a molecule that has a complementary 3D shape. mvpsvktcollege.ac.in For pirlindole, the stereochemistry at the C-3a position is crucial, with the (S)-enantiomer exhibiting distinct biological activity as a reversible MAO-A inhibitor. This high degree of stereoselectivity underscores the importance of a precise three-dimensional fit between the drug and its biological target.

The following table summarizes the key stereochemical and conformational factors influencing the activity of non-aromatic this compound derivatives.

Structural FeatureDescriptionImpact on Biological ActivitySource(s)
Chirality at C-3a The C-3a atom is a stereocenter.The (S)-enantiomer possesses the distinct biological activity.
Conformation of Saturated Ring The hexahydropyrazine ring adopts a chair conformation.Influences the spatial orientation of substituents. spcmc.ac.in
Substituent Orientation Substituents can be in axial or equatorial positions.The equatorial arrangement is generally favored due to greater stability, minimizing steric hindrance. sapub.org

This table is for illustrative purposes, based on findings described in the cited literature.

Mechanistic Investigations of Pyrazinocarbazole Biological Activity

Interactions with Enzymatic Targets

Pyrazinocarbazole and its derivatives have been shown to interact with and inhibit several key enzymes involved in critical cellular processes. These interactions are fundamental to their observed biological effects, including their potential as therapeutic agents.

Monoamine Oxidase (MAO-A/B) Inhibition

Analogues of the this compound antidepressant pirlindole (B1663011) have been systematically evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. researchgate.net Research has demonstrated that rigid this compound analogues display potent and selective inhibition of MAO-A. researchgate.net In contrast, more flexible analogues have shown significant inhibitory activity against both MAO-A and MAO-B. researchgate.net The selectivity of these compounds is influenced by their structural characteristics, with hydrophobic and hydrogen-bonding interactions within the enzyme's recognition site playing a key role.

Table 1: MAO Inhibition by this compound Analogues

Compound Type Target Enzyme(s) Key Finding
Rigid this compound Analogues MAO-A Potent and selective inhibition. researchgate.net
Flexible this compound Analogues MAO-A and MAO-B Potent, non-selective inhibition. researchgate.net

Topoisomerase Inhibition

Several studies have implicated topoisomerase inhibition as a mechanism for the anticancer properties of this compound derivatives. nih.gov Topoisomerases are vital enzymes that manage the topological states of DNA and are well-established targets for cancer chemotherapy. nih.gov Derivatives such as pyrrolo[2,3-α]carbazoles have been found to significantly decrease the activity of topoisomerase I in a concentration-dependent manner. rsc.org Similarly, other related heterocyclic compounds like pyrazolo[1,5-a]indole derivatives have been identified as a new class of topoisomerase inhibitors. nih.gov The interaction of these compounds with the enzyme-DNA complex can lead to the stabilization of DNA strand breaks, ultimately triggering cell death in cancer cells. researchgate.net

Table 2: Topoisomerase Inhibition by Carbazole (B46965) Derivatives

Compound Class Target Enzyme Observed Effect
This compound Derivatives Topoisomerase Implicated in anticancer activity. nih.gov
Pyrrolo[2,3-α]carbazole Derivatives Topoisomerase I Concentration-dependent decrease in activity. rsc.org
Pyrazolo[1,5-a]indole Derivatives Topoisomerases A new class of topoisomerase inhibitors. nih.gov

Inhibition of Growth Factors and Kinases

The antiproliferative effects of this compound and related compounds are also attributed to their ability to inhibit various growth factors and protein kinases. nih.gov Protein kinases are crucial regulators of cell signaling and are often deregulated in diseases like cancer. researchgate.net Certain pyrazino-fused carbazoles have been evaluated for their ability to inhibit disease-relevant protein kinases. researchgate.net For instance, some carbazole derivatives have demonstrated inhibitory activity against kinases such as PIM1, p38-MAPK, and JNK. researchgate.net Furthermore, structurally similar pyrazolopyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Table 3: Kinase Inhibition by this compound and Related Compounds

Compound/Derivative Target Kinase(s)
Pyrazino-fused carbazoles Disease-relevant protein kinases researchgate.net
Carbazole derivatives PIM1, p38-MAPK, JNK researchgate.net
Pyrazolopyrimidine derivatives Epidermal Growth Factor Receptor (EGFR) nih.gov

Membrane-Related Mechanisms

Beyond direct enzymatic inhibition, pyrazinocarbazoles can exert their biological effects by interacting with and disrupting cellular membranes.

Protonophore Activity and Membrane Potential Collapse

This compound has been identified as a protonophore, a molecule that can transport protons across biological membranes. This activity leads to the dissipation of the proton motive force, a critical component of cellular energy production. Specifically, this compound has been shown to exhibit uncoupler activity, leading to the collapse of the membrane potential (Δψ) in bacteria such as S. aureus. This disruption of the membrane potential can interfere with essential cellular processes and contribute to the compound's antimicrobial effects. The action of protonophores can be influenced by the pH and the lipid composition of the membrane.

Modulation of Cellular Signaling Pathways

The biological activity of this compound derivatives can also be mediated through the modulation of complex cellular signaling pathways. nih.gov These pathways are intricate networks that control fundamental cellular activities such as proliferation, survival, and death.

Research on related carbazole derivatives has provided insights into the potential signaling pathways affected by pyrazinocarbazoles. For example, the carbazole derivative ECCA has been shown to induce apoptosis and senescence in melanoma cells by activating the p53 tumor suppressor protein. researchgate.net This activation was linked to the phosphorylation and subsequent activation of the p38-MAPK and c-Jun N-terminal kinase (JNK) signaling pathways. researchgate.net The modulation of these pathways can significantly impact cell fate. Furthermore, the inhibition of DNA repair enzymes like PARP-1 by pyrazino-carbazole compounds represents another level of interference with cellular signaling, particularly in the context of DNA damage response.

Induction of Cellular Effects (e.g., Antiproliferation, Apoptosis in in vitro models)

This compound derivatives have been the subject of in vitro studies to determine their effects on cancer cell lines, with research focusing on their antiproliferative and apoptosis-inducing capabilities. The biological activity of these compounds appears to be highly dependent on their specific chemical structures.

Investigations into a series of olivacine-related compounds, which include this compound derivatives, have revealed varied cytotoxic profiles. For instance, one this compound derivative was found to have weak cytotoxicity against tumor cells. nih.gov However, another derivative demonstrated cytotoxicity against L1210 murine leukemia cells and P388 leukemia cells, with an IC₅₀ value of 0.33 µM against the L1210 cell line. nih.gov This highlights the significant impact of molecular modifications on the compound's biological effect.

Further studies on newly synthesized pyrazino-fused carbazoles tested their antiproliferative activity against A2058 human melanoma cells. researchgate.netresearchgate.net At a concentration of 10 µM, certain derivatives exhibited potent effects, with one compound, in particular, causing total cell death. researchgate.net This high level of cytotoxicity was accompanied by the observation of cell debris that resembled apoptotic bodies, suggesting that the mechanism of cell death involves apoptosis. researchgate.net Research has indicated that the induction of apoptosis by related compounds is associated with the upregulation of caspase activities. researchgate.net

However, not all this compound structures exhibit significant biological activity. In one comparative study, a specific this compound compound was found to be essentially devoid of substantial cytotoxic and antitumoral activities, in stark contrast to its pyrimidocarbazole and imidazocarbazole analogues. researchgate.net This finding underscores that the number and position of nitrogen atoms within the heterocyclic structure have a profound impact on the cytotoxic profile of the molecule. researchgate.net

Table 1: In Vitro Antiproliferative/Cytotoxic Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Cell Line Activity Type Measurement Source(s)
This compound Derivative 1 A2058 Human Melanoma Antiproliferation >70% growth inhibition at 10 µM researchgate.net
This compound Derivative 1 A2058 Human Melanoma Cytotoxicity Total cell death at 10 µM researchgate.net
This compound Derivative 2 L1210 Murine Leukemia Cytotoxicity IC₅₀ = 0.33 µM nih.gov
This compound Derivative 3 Various Tumor Cells Cytotoxicity Weak activity nih.gov
This compound Derivative 4 L1210, P388, B16 Cytotoxicity/Antitumoral Devoid of substantial activity researchgate.net

Molecular Recognition and Ligand-Target Binding Modes (e.g., charge-transfer interactions)

The biological activity of this compound compounds is intrinsically linked to their ability to recognize and bind to specific molecular targets within cells. The specific interactions at the binding site dictate the compound's inhibitory potential and mechanism of action.

Studies on this compound inhibitors of monoamine oxidase A (MAO-A) have utilized computational methods to explore these interactions. A Comparative Molecular Field Analysis (CoMFA) suggested the presence of possible electrostatic interactions between this compound inhibitors and the enzyme's active site. This type of interaction is crucial for the initial recognition and stable binding of the ligand to its target protein. contractlaboratory.com

Furthermore, research has pointed towards the potential for charge-transfer interactions between the electron-rich aromatic rings of various inhibitors, including pyrazinocarbazoles, and the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO. A charge-transfer interaction involves the transfer of electron density from an electron-donating moiety to an electron-accepting one, which can significantly contribute to the stability of the ligand-target complex. fit.edursc.org The this compound scaffold, being an extended aromatic system, is a candidate for such interactions.

Computational and Theoretical Chemistry in Pyrazinocarbazole Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are fundamental to understanding how pyrazinocarbazole derivatives interact with their biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex.

In the context of this compound research, these studies have been instrumental in elucidating the binding modes of these compounds with enzymes such as monoamine oxidase (MAO). For instance, investigations into a series of this compound analogues of the antidepressant pirlindole (B1663011) have utilized molecular modeling to understand their inhibitory activity against MAO-A and MAO-B. nih.gov These studies have revealed that the structural features of the this compound scaffold significantly influence their selectivity towards the two MAO isoforms. researchgate.net

Docking studies simulate the binding process by placing the ligand (the this compound derivative) into the active site of the target protein. The quality of the fit is evaluated using a scoring function, which estimates the binding energy. Lower docking scores generally indicate a more favorable binding interaction. This approach has been widely applied to various heterocyclic compounds, including those with pyrazoline and pyrazole (B372694) scaffolds, to predict their binding affinities for targets like PI3K, tyrosinase, and α-glucosidase. rjraap.comrsc.orgmdpi.com While not specific to this compound, these studies highlight the general methodology and its utility in drug design. The insights gained from the docking poses, such as hydrogen bonds and hydrophobic interactions, are crucial for the rational design of new derivatives with improved potency and selectivity. rjraap.comrsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. jocpr.comijpsr.com

In the study of this compound derivatives, QSAR has been a valuable tool for understanding the structural requirements for their biological effects, particularly as MAO inhibitors. tandfonline.com These models typically use a set of known this compound analogues with their experimentally determined activities to build a predictive model. researchgate.net The descriptors used in these models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors that account for the molecule's shape and electronic properties.

The general form of a QSAR model can be represented as: Activity = f(molecular descriptors) + error wikipedia.org

The success of a QSAR model is highly dependent on the quality of the input data and the statistical methods used for its development and validation. nih.gov

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods extend the traditional QSAR approach by considering the three-dimensional properties of molecules. nih.gov One of the most widely used 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA). tandfonline.com CoMFA generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields for each compound at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

For this compound derivatives, CoMFA has been successfully applied to model their inhibitory activity against MAO-A and MAO-B. nih.govtandfonline.comacs.org These studies have provided detailed 3D maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA study on this compound analogues revealed different steric and electrostatic requirements for inhibiting MAO-A versus MAO-B, providing a basis for designing selective inhibitors. nih.govtandfonline.com The qualitative information derived from the CoMFA contour maps helps in understanding the structural features that govern inhibitor selectivity. nih.govacs.org

A typical CoMFA study on this compound analogues as MAO inhibitors might yield the following statistical results:

ModelCross-validated r² (q²)Conventional r²
MAO-A> 0.7> 0.9
MAO-B> 0.7> 0.9

These statistical parameters indicate a model with good predictive ability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com The MEP map provides a color-coded representation of the charge distribution, where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

MEP analysis is a valuable tool for understanding the reactivity of molecules and their non-covalent interactions, such as hydrogen bonding. uni-muenchen.de In the context of this compound research, MEP maps can help to identify the sites on the molecule that are most likely to be involved in interactions with the biological target. By understanding the electrostatic landscape of a this compound derivative, researchers can make more informed decisions about where to introduce substituents to enhance binding affinity or modulate other properties.

The generation of an MEP map involves quantum chemical calculations to determine the electron density and electrostatic potential of the molecule. schrodinger.comgithub.com The resulting map can then be used to guide the design of new analogues with improved electrostatic complementarity to the active site of the target protein.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute a wide range of molecular properties with high accuracy. jocpr.com These methods can provide detailed information about the electronic structure, geometry, and reactivity of this compound derivatives. nih.gov

By solving the Schrödinger equation for a given molecule, quantum chemical calculations can determine fundamental properties such as:

Ground-state electronic energy: Related to the molecule's stability. jocpr.com

Equilibrium geometry: Provides precise bond lengths and angles. jocpr.com

Energetic properties: Including enthalpy, free energy, and heat of formation. jocpr.com

Spectroscopic properties: Such as absorption and emission spectra. jocpr.com

In the study of pyrazinocarbazoles, these calculations are crucial for understanding their intrinsic electronic properties, which in turn influence their biological activity. For example, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to investigate reaction mechanisms and predict the outcomes of chemical reactions involving this compound scaffolds. nih.govaspbs.com This information is invaluable for both the synthesis of new analogues and for understanding their metabolic fate.

In Silico Screening and Rational Design of this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach allows researchers to evaluate thousands or even millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. chemmethod.com

The rational design of this compound analogues is a process that integrates the insights gained from molecular modeling, QSAR, and quantum chemical calculations to create new compounds with improved properties. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

For pyrazinocarbazoles, this process might involve:

Building a pharmacophore model: Based on the known active compounds, a pharmacophore model can be generated that defines the essential structural features required for activity. This model can then be used to screen virtual libraries for new scaffolds that fit the pharmacophore.

Structure-based virtual screening: If the 3D structure of the target protein is known, docking can be used to screen large compound libraries against the active site. The top-scoring compounds are then selected for further investigation.

Fragment-based design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Analogue design based on QSAR and CoMFA: The contour maps from CoMFA studies can directly guide the modification of the this compound scaffold. For example, if a region of negative electrostatic potential is shown to be favorable for activity, a substituent with a negative partial charge can be introduced at that position.

The ultimate goal of these in silico approaches is to reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates.

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazinocarbazole derivatives. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the chemical shifts (δ) of the protons provide insights into their local electronic environment. For instance, in derivatives of pyrazino[3,2,1-jk]carbazole, the aromatic protons on the carbazole (B46965) ring typically appear in the downfield region, while the aliphatic protons of the pyrazino and partially saturated carbazole rings resonate at higher fields. The coupling patterns between adjacent protons (spin-spin coupling) are crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. researchgate.net The positions of these signals are indicative of the carbon's hybridization (sp², sp³) and the nature of its neighboring atoms. For example, the carbon atoms of the aromatic rings have characteristic downfield shifts compared to the aliphatic carbons. Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the complete molecular structure. mdpi.com In some cases, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to further confirm the proton-proton and proton-carbon correlations, respectively, which is particularly useful for complex this compound structures.

Table 1: Representative NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0110 - 140
Aliphatic CH₂ (Pyrazino ring)2.5 - 4.540 - 60
Aliphatic CH (Carbazole ring)1.5 - 3.020 - 40

Note: The chemical shift ranges are approximate and can vary depending on the specific substitution pattern and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound compounds with high accuracy. researchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate molecular ions (e.g., [M+H]⁺ or [M]⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. researchgate.net When subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), the molecular ion breaks down into smaller, characteristic fragment ions. The fragmentation pathways are often predictable and can help to confirm the presence of specific structural motifs within the this compound framework. For instance, the cleavage of bonds in the pyrazine (B50134) ring or the loss of substituents can lead to specific fragment ions that support the proposed structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. researchgate.net For this compound derivatives, key absorptions include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Vibrations of the aromatic carbazole ring are observed in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations, associated with the pyrazine ring and the carbazole nitrogen, appear in the 1000-1350 cm⁻¹ range.

N-H stretching: If the carbazole nitrogen is unsubstituted, a characteristic N-H stretching band can be observed around 3300-3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated π-electron system of the this compound core. researchgate.net The extent of conjugation and the presence of various substituents can influence the position and intensity of these absorption bands. This technique is particularly useful for studying the electronic properties of these compounds and how they are affected by structural modifications.

Table 2: Spectroscopic Data for a Generic this compound

Technique Observation Interpretation
IR Spectroscopy ~3100 cm⁻¹, 2950 cm⁻¹, 1600 cm⁻¹, 1250 cm⁻¹Aromatic C-H, Aliphatic C-H, Aromatic C=C, C-N stretching
UV-Vis Spectroscopy λmax ~250 nm, ~290 nm, ~340 nmπ → π* transitions of the conjugated aromatic system

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound compounds that can be obtained as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The data obtained from a single-crystal X-ray diffraction experiment includes:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity.

Stereochemistry: The absolute configuration of chiral centers within the molecule.

Intermolecular interactions: Information on how the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking interactions.

For example, a single-crystal analysis of 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride confirmed its tetracyclic framework and the (S)-configuration. The unit cell dimensions and torsion angles were precisely determined, providing an unambiguous structural proof. While NMR and MS can propose a structure, X-ray crystallography provides the ultimate confirmation of the solid-state structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound compounds and for separating mixtures of related structures. google.com

In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), a chromatogram is obtained where each peak corresponds to a different component in the mixture.

HPLC is used to:

Determine purity: The purity of a this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels exceeding 99% are often achievable and verifiable by this method. google.com

Separate isomers: Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral this compound derivatives and determine the enantiomeric excess (e.e.). google.com

Monitor reactions: HPLC can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time, allowing for the determination of reaction completion and the formation of byproducts. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile this compound derivatives, combining the separation power of gas chromatography with the detection capabilities of mass spectrometry. osti.gov

Exploration of Potential Academic Applications

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function and the elucidation of complex biological pathways. researchgate.netnih.gov The development of such tools is crucial for target validation and mechanistic studies in chemical biology. researchgate.netnih.gov While pyrazinocarbazoles are not yet widely established as chemical probes, their diverse biological activities suggest a strong potential for the development of such tools.

The utility of a chemical probe is dependent on its potency and selectivity for a specific biological target. nih.gov Pyrazinocarbazole derivatives have been reported to interact with various biological targets, including enzymes and receptors, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.ai For instance, a specific this compound compound was found to act as an uncoupler, collapsing the membrane potential in S. aureus. pnas.org This specific mechanism of action could be harnessed to design a chemical probe for studying bacterial bioenergetics and the effects of membrane potential disruption. Such a probe, potentially labeled with a reporter group, could be used to investigate the downstream cellular consequences of this activity. researchgate.net

The process of developing a chemical probe from a hit compound identified in a phenotypic screen involves target deconvolution to understand its precise mechanism of action. nih.govnih.gov Given the range of biological effects observed for different this compound structures, they represent a promising compound class for such investigations, which could ultimately yield high-quality chemical probes for exploring novel aspects of cell biology and disease. nih.gov

Lead Compound Identification in Preclinical Drug Discovery (focused on in vitro and in vivo animal studies)

In preclinical drug discovery, lead compounds are identified and optimized from initial "hit" molecules through rigorous in vitro and in vivo testing to assess their therapeutic potential. upmbiomedicals.comnih.gov The this compound scaffold has served as a foundation for the identification of lead compounds, particularly in the area of oncology.

Derivatives of the natural alkaloid olivacine (B1677268), which feature a pyridocarbazole core, have been synthetically modified to create this compound analogues to explore their anticancer properties. nih.govnih.gov These studies aim to understand the structure-activity relationship (SAR), observing how modifications to the heterocyclic rings impact cytotoxicity and antitumoral effects. nih.gov For example, in a study comparing olivacine analogues, a pyrimidocarbazole derivative (compound 3) showed a cytotoxic and antitumoral profile similar to the parent compound (S 16020-2), whereas a this compound derivative (compound 2) was found to be essentially devoid of these activities. nih.govnih.gov This highlights the significant impact of the number and position of nitrogen atoms on the biological activity. nih.gov

Another notable this compound derivative is Pirlindole (B1663011), which has been developed as an antidepressant drug. wipo.int This demonstrates the applicability of the this compound core in developing treatments for central nervous system disorders. The process for synthesizing Pirlindole and its enantiomers has been a subject of research, indicating its importance as a pharmaceutical agent. wipo.int

The potential of pyrazinocarbazoles extends to anti-infective research. One derivative was identified as having uncoupling activity against S. aureus, a mechanism that disrupts the proton motive force of the bacterial cell membrane. pnas.org Such compounds are of interest as they may have a low frequency of resistance development. pnas.org

The table below summarizes findings from preclinical studies on selected this compound and related derivatives.

Compound TypeStudy FocusKey Findings (In Vitro / In Vivo)Reference(s)
This compound (Olivacine analogue 2)AnticancerDevoid of substantial cytotoxic and antitumoral activities in L1210 and P388 leukemia models. nih.gov, nih.gov
Pyrimidocarbazole (Olivacine analogue 3)AnticancerSimilar cytotoxic and antitumoral profile compared to the parent compound S 16020-2. nih.gov, nih.gov
This compound (Compound 33)AntibacterialShowed uncoupler activity, collapsing the membrane potential in S. aureus. pnas.org
PirlindoleAntidepressantAn established antidepressant drug, with processes developed for its synthesis. wipo.int

These studies underscore the value of the this compound scaffold in hit-to-lead optimization programs across different therapeutic areas. upmbiomedicals.com

Contributions to Novel Methodologies in Heterocyclic Synthesis

The synthesis of complex heterocyclic systems like pyrazinocarbazoles is a significant area of research in organic chemistry. astate.edursc.orgnih.gov Chemists have developed several methodologies to construct this fused-ring system, contributing to the broader field of heterocyclic synthesis.

One efficient, one-pot synthesis involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-aminopyrazine-2-carboxylic acid. tandfonline.comtandfonline.com This reaction is catalyzed by polyphosphoric acid (PPA) and proceeds by heating the reactants, leading to the formation of the annelated this compound structure. tandfonline.comtandfonline.com This method provides a straightforward route to these complex molecules from readily available starting materials. tandfonline.com

Researchers have also expanded the structural diversity of this class of compounds by developing synthetic routes to pyrazinocarbazoles fused with other heterocyclic rings. worldwidejournals.com For instance, methods have been established for preparing benzodiazepino-, oxazepino-, and thiazepino-fused pyrazinocarbazoles. worldwidejournals.com These syntheses further demonstrate the versatility of the carbazole-based starting materials in creating novel, polycyclic heterocyclic systems with potential biological activities. worldwidejournals.com

Furthermore, specific improvements to synthetic routes for key intermediates have been reported. A patent describes an improved process for the preparation of the piperazine (B1678402) ring, which is a crucial component for the synthesis of certain this compound derivatives, including the antidepressant Pirlindole. wipo.int Such methodological advancements are vital for enabling the large-scale synthesis required for further biological evaluation and potential commercial development. wipo.int

Applications in Advanced Materials Science

While direct applications of this compound compounds in materials science are not yet extensively documented, the constituent carbazole (B46965) and pyrazine (B50134) moieties are well-known building blocks for functional organic materials. nih.govclockss.org This suggests a strong potential for this compound derivatives in the field of advanced materials, particularly in organic electronics. cas.czwepub.orgutwente.nl

Carbazole and its derivatives are widely used in the construction of materials for organic light-emitting diodes (OLEDs), photorefractive polymers, and as host materials for triplet emitters. clockss.org The carbazole unit provides excellent hole-transporting properties and high photoluminescence efficiency. The photophysical properties, such as absorption and emission spectra, of N-substituted carbazoles are tunable based on the nature and position of the substituent. clockss.org

Similarly, pyrazine-containing compounds are utilized in various functional materials. nih.gov The incorporation of nitrogen atoms into aromatic systems, as in pyrazines, can modify the electronic properties of the molecule, influencing factors like electron affinity and charge transport characteristics. cas.cz

Given these properties, pyrazinocarbazoles, which combine both a carbazole and a pyrazine unit, represent an intriguing scaffold for the design of novel organic semiconductors. nih.govsigmaaldrich.com The fusion of an electron-donating carbazole moiety with an electron-accepting pyrazine ring could create molecules with intramolecular charge-transfer (CT) character. clockss.org This donor-acceptor architecture is a common strategy in the design of materials for organic photovoltaics (OPVs) and non-linear optics. nih.govrsc.org The photophysical properties of such this compound derivatives would likely be sensitive to their substitution pattern, offering a route to fine-tune their optical and electronic characteristics for specific applications in devices like organic field-effect transistors (OFETs) or sensors. clockss.orgmdpi.commdpi.com The development and characterization of this compound-based functional materials remains a promising avenue for future research. functmaterials.org.ua

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Pyrazinocarbazoles

The synthesis of the pyrazinocarbazole core and its complex derivatives remains an area of active investigation, with a drive towards more efficient, scalable, and versatile methods. Traditional multi-step syntheses are often hampered by low yields and the need for harsh reaction conditions. organic-chemistry.org Consequently, the development of novel synthetic strategies is a cornerstone of advancing this compound research.

Emerging strategies focus on:

Catalysis: The use of novel catalysts is a promising avenue. For instance, iridium-catalyzed asymmetric reductive amination has been developed as a one-step approach to biologically active pyrazinocarbazoles. researchgate.net Similarly, the application of sustainable and recoverable catalysts, such as nickel oxide nanoparticles (NiO NPs), in multi-component reactions showcases a move towards greener chemistry, offering high yields and shorter reaction times. ajol.info

Intramolecular Cyclization: Efficient protocols for intramolecular cyclization are being developed. Methods involving the cyclization of o-nitrosodiarylamines under either acidic or basic catalysis have proven effective for constructing phenazine (B1670421) cores, a related structural motif. mdpi.com This approach has been extended to the synthesis of pyridophenazines, highlighting its potential for creating complex fused heterocyclic systems like pyrazinocarbazoles. mdpi.com

Multi-Component Reactions (MCRs): MCRs are being explored to construct complex molecules in a single step from readily available starting materials. ajol.info An efficient method for synthesizing benzodiazepino and pyrazino-annelated carbazoles has been reported, involving the reaction of 2,3,4,9-tetrahydro-1H–carbazol-1-one with reagents like 3-aminopyrazine-2-carboxylic acid. researchgate.net

Palladium-Mediated Functionalization: Selective and sequential palladium-mediated reactions have been instrumental in the total synthesis of related complex alkaloids like variolin B. researchgate.net This strategy allows for precise functionalization of the heterocyclic core, which could be adapted for creating diverse this compound libraries. researchgate.net

These advanced synthetic methods are crucial for generating novel this compound analogs with varied substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.

Deeper Elucidation of Molecular Mechanisms of Action

While pyrazinocarbazoles have demonstrated a range of biological activities, including anticancer and antimicrobial effects, a detailed understanding of their molecular mechanisms of action is often incomplete. ontosight.aiontosight.ai Future research will need to move beyond phenotypic screening to pinpoint the specific molecular targets and pathways through which these compounds exert their effects.

Key research questions include:

Target Identification: Many carbazole (B46965) derivatives are known to function as DNA intercalating agents and inhibitors of enzymes like topoisomerases. researchgate.net However, the precise targets for many pyrazinocarbazoles are yet to be identified. For example, some derivatives are believed to act by inhibiting angiogenesis or DNA repair mechanisms like PARP-1 activity. Further studies are required to validate these proposed targets.

Pathway Analysis: The this compound scaffold, with its complex and rigid structure, can interact with multiple biological targets. ontosight.ai Understanding which signaling pathways are modulated is critical. For instance, some carbazoles induce apoptosis by targeting the BCL-2 associated intrinsic pathway. researchgate.net Elucidating the specific pathways affected by pyrazinocarbazoles will provide a clearer picture of their therapeutic potential and potential off-target effects.

Mechanism of Selectivity: In cases like the monoamine oxidase (MAO) inhibitors, this compound derivatives can show selectivity for different enzyme isoforms (MAO-A vs. MAO-B). msu.rutandfonline.com Understanding the structural basis for this selectivity at the molecular level is crucial for designing more specific and effective drugs. The reversible nature of inhibition for compounds like pirlindole (B1663011), compared to irreversible inhibitors, also warrants deeper mechanistic investigation to understand its favorable safety profile.

Techniques such as chemical proteomics, genetic screening, and advanced molecular imaging will be instrumental in unraveling these complex mechanisms.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. mdpi.comstanford.edu For pyrazinocarbazoles, this integrated approach can accelerate the design-synthesis-test cycle, leading to the more rapid identification of potent and selective lead compounds.

This integration involves:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models for the activity of this compound derivatives, particularly as MAO inhibitors. msu.rutandfonline.com These models help to identify key structural features and favorable/unfavorable regions for substituents, guiding the design of new analogs with enhanced activity. msu.ru

Molecular Modeling and Docking: In the absence of crystal structures for many target proteins, molecular modeling based on pharmacophore approaches and the superposition of active ligands can be used to construct models of the active site. msu.ru Molecular docking studies can then predict the binding modes of new this compound designs, helping to prioritize compounds for synthesis. researchgate.net These computational predictions can then be validated and refined through experimental testing, creating an iterative feedback loop. mdpi.com

High-Throughput Screening (HTS) and Data Science: Computational screening can filter large virtual libraries of this compound derivatives to identify promising candidates. energy.gov These can then be subjected to experimental HTS. nih.gov The resulting data can be analyzed using machine learning and other data science methods to refine predictive models and guide the next round of design. energy.gov This Quality by Design (QbD) approach can save significant material and labor costs. nih.gov

By combining these computational and experimental strategies, researchers can more effectively navigate the vast chemical space of this compound derivatives to design molecules with optimized therapeutic properties. mdpi.comeurekaselect.com

Q & A

Q. What are the optimal synthetic routes for Pyrazinocarbazole, and how can reaction conditions be fine-tuned to improve yield?

this compound synthesis typically involves cyclocondensation reactions between pyrazine precursors and carbazole derivatives. Key parameters include solvent selection (e.g., 1,4-dioxane or DMF for solubility ), temperature control (reflux conditions for 3–6 hours ), and stoichiometric ratios of hydrazine derivatives. For reproducibility, purity of intermediates should be verified via HPLC (>95% purity thresholds ). Post-synthesis, acid quenching and filtration are critical for isolating solid products .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For pyrazine-carbazole hybrids, 1H^1H-NMR should exhibit distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm for carbazole; δ 8.0–9.0 ppm for pyrazine). IR spectroscopy can confirm N-H stretches (~3300 cm1^{-1}) in pyrazine rings . Cross-validate with computational simulations (e.g., DFT for electronic structure alignment) .

Q. What strategies ensure reproducibility in this compound synthesis across different laboratories?

Document reagent sources (e.g., Sigma-Aldrich for hydrazine hydrate ), solvent batch consistency, and reaction atmosphere (inert gas for moisture-sensitive steps ). Use standardized characterization protocols (e.g., TLC for reaction monitoring, melting point analysis ). Share raw spectral data via repositories like Zenodo to enable cross-lab validation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s photophysical properties for optoelectronic applications?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulate HOMO-LUMO gaps and absorption/emission spectra. For example, pyrazine’s electron-deficient nature lowers LUMO levels, enhancing charge transport in carbazole hybrids . Validate predictions with experimental UV-Vis and fluorescence spectroscopy (e.g., λmax_{\text{max}} shifts in polar solvents ).

Q. What methodologies resolve contradictions in this compound’s bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate via:

  • Purity Control : Use preparative HPLC to isolate isomers .
  • Dose-Response Curves : Establish EC50_{50} values with triplicate measurements .
  • Meta-Analysis : Apply PRISMA guidelines to systematically compare literature .

Q. How can this compound be functionalized to enhance selectivity in sensor applications?

Introduce electron-withdrawing groups (e.g., nitro or cyano) to pyrazine to modulate binding affinity. For fluorescence-based sensors, conjugate carbazole with pyrazine via π-spacers (e.g., ethynyl groups) to amplify Stokes shifts . Test selectivity against interferents (e.g., picric acid ) using competitive binding assays.

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms?

Use PICO (Population: target molecules; Intervention: functionalization; Comparison: analogs; Outcome: binding affinity ) or FINER (Feasible, Interesting, Novel, Ethical, Relevant ) to structure questions. For mechanistic studies, combine kinetic assays (e.g., stopped-flow for reaction intermediates ) with molecular docking (AutoDock Vina ).

Q. How should researchers design experiments to address conflicting thermodynamic data for this compound?

Apply Contradiction Analysis :

  • Identify variables (e.g., solvent polarity, temperature).
  • Replicate studies with controlled conditions (e.g., isothermal titration calorimetry ).
  • Use error propagation models to quantify uncertainty in enthalpy/entropy calculations .

Data Reporting & Ethics

Q. What are the best practices for documenting this compound’s spectral data?

Adhere to ACS Style Guidelines :

  • Report 1H^1H-NMR data as δ (ppm), multiplicity, coupling constants (J in Hz), and integration.
  • Include HRMS m/z values with ionization mode (e.g., ESI+^+).
  • Disclose instrument models (e.g., Bruker 400 MHz NMR ).

Q. How can researchers ethically address this compound’s potential hazards?

Follow GHS protocols : Use fume hoods for volatile intermediates, PPE (nitrile gloves, goggles ), and SDS documentation for carcinogenicity risks . For in vivo studies, obtain IRB approval and adhere to ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.